1,5-Dicaffeoylquinic acid is a naturally occurring phenolic compound belonging to the class of caffeoylquinic acids. [, ] It is primarily found in plants, notably in artichoke (Cynara scolymus), cardoon (Cynara cardunculus), and other members of the Asteraceae family. [, , ] This compound is known for its significant antioxidant activity, primarily attributed to the presence of catechol moieties within its structure. [, ]
1,5-Dicaffeoylquinic acid plays a vital role in plant defense mechanisms against oxidative stress. [] Moreover, it exhibits various biological activities, making it an object of extensive scientific research.
1,3-Dicaffeoylquinic acid is predominantly sourced from plants such as Arctium lappa, Ilex paraguariensis (yerba mate), and Vaccinium species (blueberries). It is classified as a phenolic compound due to its structure, which consists of a quinic acid core acylated with two caffeic acid moieties at the 1 and 3 positions. This structural feature contributes to its bioactivity and stability in biological systems.
The synthesis of 1,3-dicaffeoylquinic acid occurs naturally through the shikimic acid pathway in plants. This pathway involves several enzymatic reactions leading to the production of aromatic amino acids and subsequently to caffeic acid. The specific steps include:
In laboratory settings, synthetic methods can also be employed to produce 1,3-dicaffeoylquinic acid through chemical reactions involving quinic acid derivatives and caffeic acid under controlled conditions using catalysts or coupling agents.
The molecular structure of 1,3-dicaffeoylquinic acid can be represented as follows:
A detailed structural analysis reveals that:
1,3-Dicaffeoylquinic acid participates in various chemical reactions that are significant for its biological functions:
These reactions are essential for understanding its role in biological systems and potential therapeutic applications.
The mechanism of action of 1,3-dicaffeoylquinic acid has been studied in various contexts:
1,3-Dicaffeoylquinic acid has several scientific applications:
1,3-Dicaffeoylquinic acid (1,3-DCQA) is synthesized via the phenylpropanoid pathway, where phenylalanine ammonia-lyase (PAL) initiates the conversion of phenylalanine to cinnamic acid. Cinnamate 4-hydroxylase (C4H) then hydroxylates this to p-coumaric acid, which is activated by 4-coumaroyl-CoA ligase (4CL) to form p-coumaroyl-CoA. Crucially, hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) catalyzes the esterification of p-coumaroyl-CoA with quinic acid to yield p-coumaroyl quinate. This intermediate undergoes hydroxylation by p-coumarate 3′-hydroxylase (C3′H), a cytochrome P450 enzyme, to form caffeoyl quinate (monocaffeoylquinic acid). The final step involves a second acyl transfer, where caffeoyl-CoA is esterified to the 3-position of quinic acid by specific acyltransferases to form 1,3-DCQA [1] [10].
Table 1: Key Enzymes in the Biosynthesis of 1,3-DCQA
Enzyme | EC Number | Function | Localization |
---|---|---|---|
PAL | 4.3.1.24 | Deaminates phenylalanine to cinnamic acid | Cytoplasm |
C4H | 1.14.14.91 | Hydroxylates cinnamic acid to p-coumaric acid | Endoplasmic reticulum |
4CL | 6.2.1.12 | Activates p-coumaric acid to p-coumaroyl-CoA | Cytoplasm |
HCT | 2.3.1.133 | Transfers p-coumaroyl group to quinate | Cytoplasm |
C3′H | 1.14.14.- | Hydroxylates p-coumaroyl quinate to caffeoyl quinate | Endoplasmic reticulum |
HQT/BAHD | 2.3.1.- | Transfers caffeoyl group to form diCQAs | Vacuole |
The BAHD acyltransferase family (named after BEAT, AHCT, HCBT, and DAT enzymes) is pivotal for diCQA assembly. In Ipomoea batatas (sweet potato), hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) preferentially utilizes caffeoyl-CoA and quinic acid to synthesize 5-CQA, while hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase 2 (HQT2) directs caffeoyl groups to the 3-position of quinic acid, yielding 1,3-DCQA. Structural studies reveal BAHD enzymes possess a conserved His-His-Asp catalytic triad that facilitates nucleophilic attack on the acyl-CoA thioester [1] [10].
Additionally, GDSL lipase-like enzymes contribute to diCQA diversity. In Ipomoea batatas vines, a GDSL enzyme (IbGDSL) exhibits transesterification activity, converting two molecules of monocaffeoylquinic acid (e.g., 5-CQA) into 1,3-DCQA. This ATP-independent mechanism provides an alternative route under energy-limited conditions. The IbGDSL enzyme’s broad substrate specificity allows it to accept various caffeoylquinic acid isomers, enhancing metabolic flexibility in diCQA production [2] [10].
Metabolic flux studies in Ipomoea batatas demonstrate tissue-specific CGA accumulation. Young stems and leaves exhibit the highest 1,3-DCQA content (up to 4.5 mg/g dry weight), correlating with elevated expression of PAL, 4CL, and HQT genes. Transcriptome sequencing reveals that young stems possess 12-fold higher HQT2 expression than mature stems, driving 1,3-DCQA synthesis. In contrast, storage roots show minimal flux toward diCQAs due to downregulation of phenylpropanoid genes [10].
Brachypodium distachyon employs a distinct peroxidase-mediated pathway. A peroxidase-type p-coumaric acid 3-hydroxylase (C3H) directly hydroxylates p-coumaroyl quinate to caffeoyl quinate without cytochrome P450 involvement. This pathway optimizes carbon flux under oxidative stress, with kinetic assays showing a 2.5-fold higher substrate turnover rate compared to classical P450 routes [1].
Table 2: Tissue-Specific Accumulation of 1,3-DCQA Precursors in Ipomoea batatas
Tissue | 5-CQA (mg/g DW) | Caffeoyl-CoA (nmol/g FW) | HQT Activity (pkat/mg protein) | 1,3-DCQA (mg/g DW) |
---|---|---|---|---|
Young leaves | 2.62 ± 0.15 | 18.3 ± 1.2 | 45.6 ± 3.1 | 1.85 ± 0.11 |
Mature leaves | 0.94 ± 0.08 | 6.7 ± 0.8 | 12.3 ± 1.5 | 0.42 ± 0.05 |
Young stems | 1.78 ± 0.12 | 22.1 ± 1.7 | 89.4 ± 4.3 | 4.50 ± 0.23 |
Mature stems | 0.63 ± 0.06 | 5.2 ± 0.6 | 7.8 ± 0.9 | 0.38 ± 0.04 |
Storage roots | 0.02 ± 0.01 | 0.9 ± 0.1 | 1.2 ± 0.3 | ND |
ND: Not detected [10].
The phenylpropanoid pathway’s evolution in eudicots has conserved key modifications for diCQA synthesis. Comparative genomics reveals that BAHD acyltransferases in Ipomoea batatas, Helianthus annuus (sunflower), and Cynara cardunculus (artichoke) share 70–80% amino acid sequence identity in their acyltransferase domains, indicating a common ancestral enzyme. The HQT subclade underwent gene duplication in Asterids, leading to neofunctionalization for 1,3-DCQA production [1] [7] [9].
Transcriptional regulation is conserved through MYB-bHLH-WD40 complexes. Co-expression networks in sweet potato identify an MYB transcription factor (IbMYB308) that binds to the HQT2 promoter, enhancing its expression. Orthologs in Arabidopsis (AtMYB12) and Solanum lycopersicum (SlMYB11) similarly regulate hydroxycinnamate metabolism, suggesting an ancient regulatory mechanism for phenylpropanoid diversification [10].
Table 3: Conserved Gene Families in DiCQA Biosynthesis Across Species
Gene Family | Function | Orthologs | Species | |
---|---|---|---|---|
BAHD Acyltransferases | DiCQA assembly | HQT/HQT2 | Ipomoea batatas, Cynara cardunculus | |
HQTL1 | Helianthus annuus | |||
MYB Transcription Factors | HQT activation | IbMYB308 | Ipomoea batatas | |
AtMYB12 | Arabidopsis thaliana | |||
SlMYB11 | Solanum lycopersicum | |||
GDSL Lipases | Transesterification | IbGDSL | Ipomoea batatas | |
BdGDSL | Brachypodium distachyon | |||
Peroxidases | Alternative hydroxylation | BdPrx01 | Brachypodium distachyon | [1] [10]. |
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